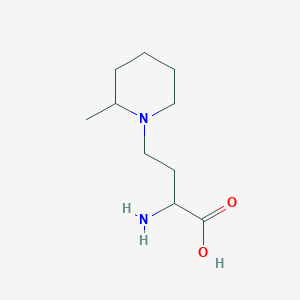
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O3. It is characterized by a cyclohexane ring substituted with a hydroxyl group and two methyl groups, and an ethyl ester group attached to the cyclohexane ring via an acetate linkage. This compound is known for its applications in various fields, including fragrance and flavor industries due to its pleasant scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be summarized as follows:
2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid+ethanolacid catalystethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2-(1-oxo-4,4-dimethylcyclohexyl)acetate
Reduction: 2-(1-hydroxy-4,4-dimethylcyclohexyl)ethanol
Substitution: 2-(1-chloro-4,4-dimethylcyclohexyl)acetate
Aplicaciones Científicas De Investigación
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the fragrance and flavor industries due to its pleasant scent, often found in perfumes and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid: The parent acid of the ester, used in similar applications but with different properties due to the absence of the ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C12H22O3 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
ethyl 2-(1-hydroxy-4,4-dimethylcyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-4-15-10(13)9-12(14)7-5-11(2,3)6-8-12/h14H,4-9H2,1-3H3 |
Clave InChI |
GQBZWPLJQPVCMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCC(CC1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


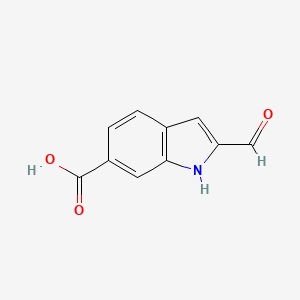
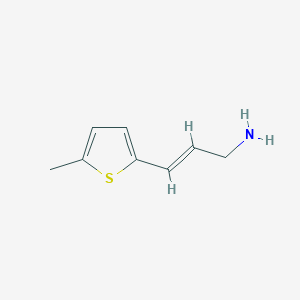

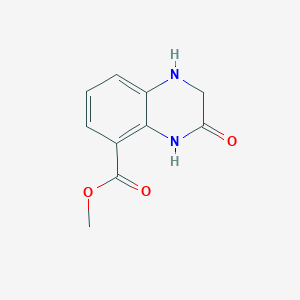


![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)

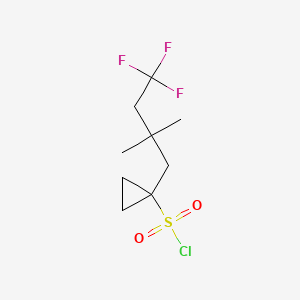
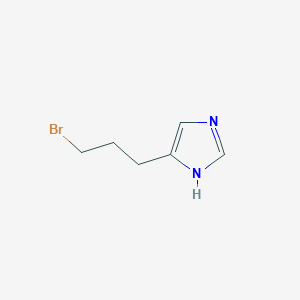
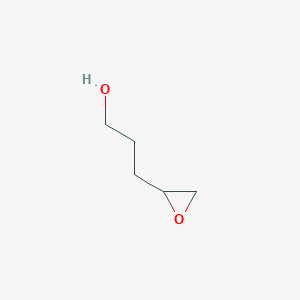
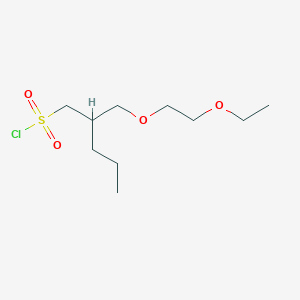
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
